

Physical characteristics of poly(2-Methoxyethyl 2-cyanoacrylate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyethyl 2-cyanoacrylate

Cat. No.: B1595034

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of Poly(2-Methoxyethyl 2-cyanoacrylate)

Introduction

Poly(2-Methoxyethyl 2-cyanoacrylate) (PMECA) is a polymer belonging to the polycyanoacrylate family, a class of materials renowned for their rapid polymerization and strong adhesive properties. The monomer, **2-Methoxyethyl 2-cyanoacrylate** (MECA), is distinguished by the presence of a methoxyethyl group in its ester side chain. This structural feature imparts unique physical characteristics to the resulting polymer, most notably enhanced flexibility and a more favorable biocompatibility profile compared to its short-chain alkyl counterparts like poly(methyl 2-cyanoacrylate) and poly(ethyl 2-cyanoacrylate).^[1] These properties make PMECA a material of significant interest for researchers, scientists, and drug development professionals, particularly in applications such as medical adhesives, tissue engineering, and controlled-release drug delivery systems.^[2]

This guide provides a comprehensive overview of the core physical characteristics of PMECA, detailing the experimental methodologies used for their determination and presenting quantitative data for reference.

Molecular and Physical Properties

The physical properties of PMECA are intrinsically linked to its molecular structure and the conditions under which it is polymerized. The presence of the flexible ether linkage in the side

chain lowers the glass transition temperature and increases the polymer's elasticity.[2]

General Properties

A summary of the fundamental properties of the MECA monomer and the resulting PMECA polymer is provided below.

Property	Value	Reference(s)
Monomer: MECA		
Chemical Formula	C ₇ H ₉ NO ₃	[3][4]
Molecular Weight	155.15 g/mol	[3]
Appearance	Colorless to pale yellow liquid	
Boiling Point	84-87 °C @ 2 Torr	[4]
Density (predicted)	1.091 ± 0.06 g/cm ³	[4]
Polymer: PMECA		
CAS Number	36343-78-9	[3]
Appearance	White, fibrous solid (when isolated)	
Solubility	Soluble in solvents like acetonitrile, acetone, THF	[5]

Molecular Weight and Polydispersity

The molecular weight of PMECA is highly dependent on the polymerization method. Anionic polymerization, the most common route, can produce very high molecular weight polymers, typically in the range of 10⁵–10⁷ g·mol⁻¹.[6] However, this process can be difficult to control, often resulting in broad molecular weight distributions.

Recent advancements have demonstrated that controlled living anionic polymerization of MECA is possible, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI or M_w/M_n).[7]

Polymerization Method	Initiator System	Target M_n (g/mol)	Experimental M_n (g/mol)	PDI (M_n/M_w)	Reference(s)
Controlled Living Anionic	[T MPH ⁺] [HB(C ₆ F ₅) ₃ ⁻]	15,500	16,300	1.10	[7]
Conventional Anionic (General)	Weak bases (e.g., amines, water)	Not controlled	$10^5 - 10^7$	Broad	[5][6]

Thermal Properties

The thermal behavior of PMECA is critical for determining its application range, especially for in-vivo use or where thermal cycling is expected.

- Glass Transition Temperature (T_g): While specific experimental values for PMECA are not widely published, the T_g can be inferred from related poly(alkyl cyanoacrylates). The T_g of poly(ethyl 2-cyanoacrylate) is reported to be in the range of 140–150 °C.[8][9] The presence of the flexible methoxyethyl side chain in PMECA is expected to lower the glass transition temperature relative to the ethyl variant.
- Thermal Stability: Polycyanoacrylates are known to be thermally unstable, undergoing depolymerization at elevated temperatures.[5] This "unzipping" mechanism proceeds from the polymer chain ends.[8] The thermal stability of PMECA can be improved by copolymerization with more stable monomers or through the use of specific initiators that yield more stable end-groups.[5]

Thermal Property	Value / Observation	Reference(s)
Glass Transition Temp. (Tg)	Expected to be lower than that of Poly(ethyl 2-cyanoacrylate) (140-150 °C) due to the flexible ether side-chain.	[8][9]
Decomposition Mechanism	Depolymerization ("unzipping") initiated from chain ends, releasing monomer.	[5][8]
Onset of Decomposition	Generally begins near or above the Tg; can be influenced by impurities and polymer end-group stability.	[10]

Experimental Protocols

Accurate characterization of PMECA's physical properties relies on standardized experimental techniques.

Synthesis: Controlled Anionic Polymerization of MECA

This protocol describes a method for synthesizing PMECA with a controlled molecular weight and narrow polydispersity.[7]

- **Reagents and Preparation:** All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. Tetrahydrofuran (THF) is dried and distilled prior to use. **2-Methoxyethyl 2-cyanoacrylate** (MECA) monomer is purified to remove inhibitors. The initiator, such as $[\text{TMPh}^+][\text{HB}(\text{C}_6\text{F}_5)_3^-]$, is prepared according to literature procedures.
- **Initiation:** The initiator is dissolved in anhydrous THF in a reaction vessel.
- **Polymerization:** A solution of MECA monomer in THF is added to the initiator solution at a controlled temperature (e.g., 25 °C or 60 °C). The reaction is allowed to proceed for a set time.

- Termination: The polymerization is quenched by the addition of a terminating agent, such as acidified methanol.
- Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether), filtered, and dried under vacuum to a constant weight.

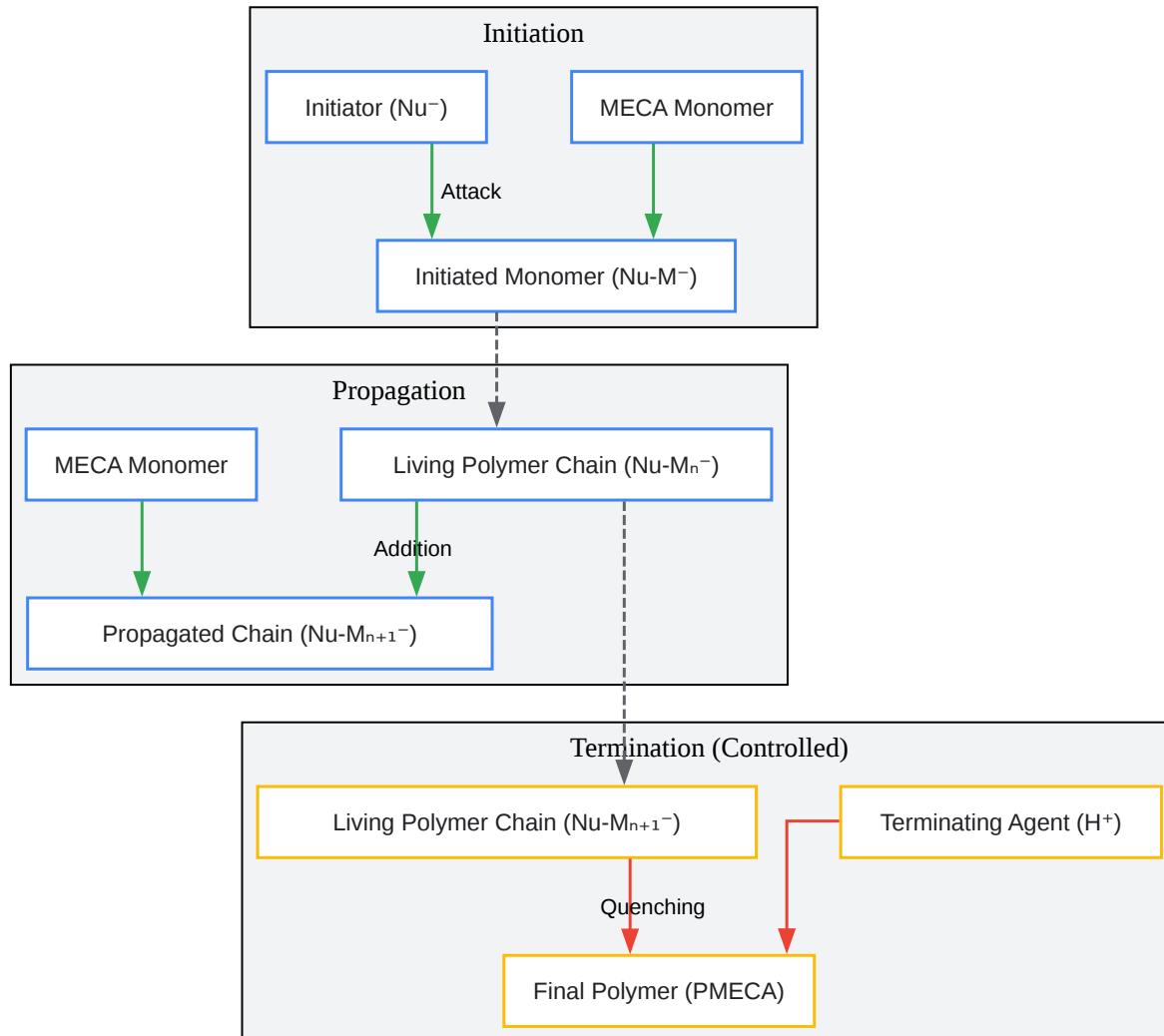
Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution to determine molecular weight distribution.[11]

- Sample Preparation: A known concentration of the dried PMECA polymer is dissolved in a suitable mobile phase solvent, such as THF or N,N-Dimethylformamide (DMF).[1] The solution is filtered through a microfilter (e.g., 0.45 μm) to remove any particulate matter.
- Instrumentation: A GPC system equipped with a series of separation columns (e.g., Styragel) is used.[1] The system includes a pump, injector, column oven, and a detector (typically a refractive index detector).
- Calibration: The system is calibrated using narrow-polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. A calibration curve of $\log(\text{Molecular Weight})$ versus elution volume is generated.
- Analysis: The PMECA sample solution is injected into the system. The elution profile is recorded, and the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($\text{PDI} = M_w/M_n$) are calculated based on the calibration curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

DSC and TGA are used to determine the thermal transitions and stability of the polymer.

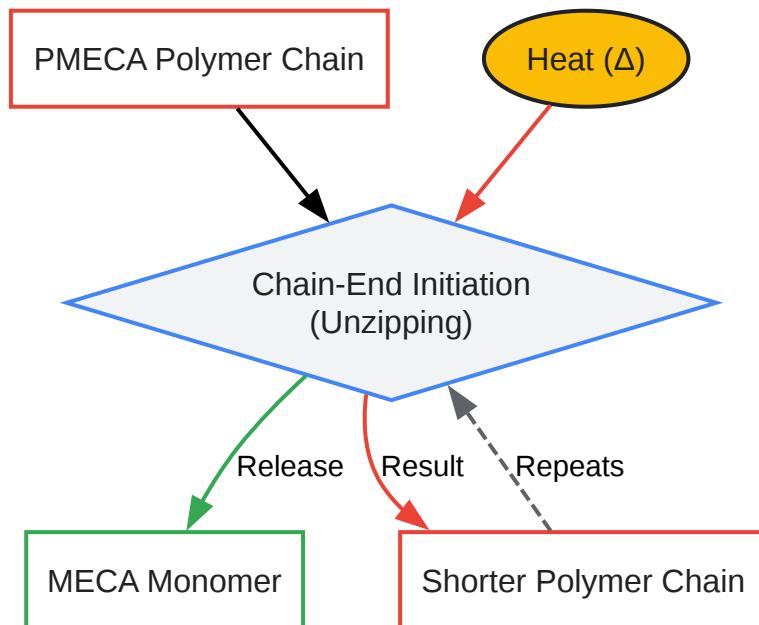

- Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (T_g).[12][13]

- Sample Preparation: A small amount of the dried PMECA polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Analysis: The sample and reference pans are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase thermal history. A common heating rate is 10 °C/min.[14]
- Data Interpretation: The Tg is identified as a step-like change in the heat flow curve on the second heating scan.[15][16]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen).[14]
- Sample Preparation: A small amount of the dried PMECA polymer (typically 5-10 mg) is placed in a tared TGA pan.
- Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere. The mass of the sample is recorded continuously as the temperature increases.
- Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the temperature at which the maximum rate of decomposition occurs.[17]

Visualization of Key Processes

Anionic Polymerization Workflow

The polymerization of MECA is typically initiated by a nucleophile (Nu^-), which attacks the electron-deficient carbon of the monomer's vinyl group. The resulting carbanion then propagates by adding to subsequent monomer units.



[Click to download full resolution via product page](#)

Caption: Anionic polymerization workflow for PMECA.

Thermal Degradation Pathway

The primary thermal degradation route for polycyanoacrylates is a chain-end initiated depolymerization, often referred to as "unzipping," which reverts the polymer to its monomer.

[Click to download full resolution via product page](#)

Caption: Depolymerization pathway for PMECA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shimadzu.com.cn [shimadzu.com.cn]
- 2. nbinno.com [nbinno.com]
- 3. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methoxyethyl 2-cyanoacrylate CAS#: 27816-23-5 [m.chemicalbook.com]
- 5. afinitica.com [afinitica.com]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ellsworth.com [ellsworth.com]
- 10. afinitica.com [afinitica.com]
- 11. agilent.com [agilent.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. azom.com [azom.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical characteristics of poly(2-Methoxyethyl 2-cyanoacrylate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595034#physical-characteristics-of-poly-2-methoxyethyl-2-cyanoacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com